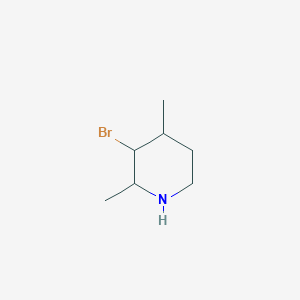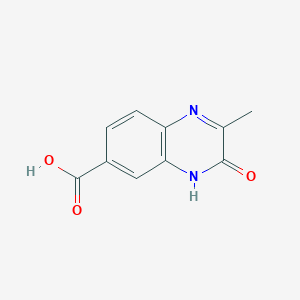
2-(Methyl(p-tolyl)amino)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methyl(p-tolyl)amino)acetonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted by a methyl group and a p-tolyl group attached to an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(p-tolyl)amino)acetonitrile typically involves the reaction of p-toluidine with acetonitrile in the presence of a catalyst. One common method includes using potassium fluoride and tetrabutylammonium bromide in acetonitrile at room temperature for about 6 hours under an inert atmosphere . The reaction yields the desired product with a moderate yield of around 47%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methyl(p-tolyl)amino)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products
Substitution: Formation of substituted acetonitriles.
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of amides or carboxylic acids.
Aplicaciones Científicas De Investigación
2-(Methyl(p-tolyl)amino)acetonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of new drugs due to its structural properties.
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Catalysis: Acts as a ligand or catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Methyl(p-tolyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in various pathways, including nucleophilic substitution, addition, and elimination reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-2-(phenylamino)acetonitrile
- 2-(Cyclohexylamino)-2-phenylacetonitrile
- 2-(Isopropylamino)-2-phenylacetonitrile
- 2-(4-Chlorophenyl)-2-(mesitylamino)acetonitrile
Uniqueness
2-(Methyl(p-tolyl)amino)acetonitrile is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2-(N,4-dimethylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-9-3-5-10(6-4-9)12(2)8-7-11/h3-6H,8H2,1-2H3 |
Clave InChI |
XYZYHPIQLBBOHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)





![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)





![1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one](/img/structure/B13926081.png)
